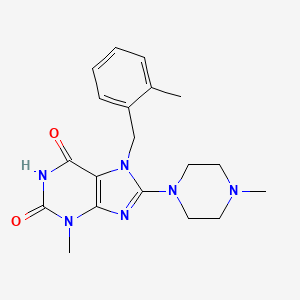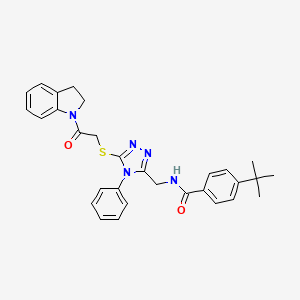![molecular formula C16H21NO3 B2725649 [6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone CAS No. 2411253-64-8](/img/structure/B2725649.png)
[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, MPO-DPM.
作用机制
The mechanism of action of MPO-DPM involves its binding to dopamine D2 receptors, which leads to the activation of downstream signaling pathways. This activation ultimately results in changes in the release of neurotransmitters such as dopamine, which can have significant effects on behavior and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that MPO-DPM can have a range of biochemical and physiological effects, including changes in dopamine release and uptake, alterations in synaptic plasticity, and changes in gene expression. These effects can have significant implications for the study of neurological disorders and the development of new treatments.
实验室实验的优点和局限性
One advantage of using MPO-DPM in lab experiments is its high affinity for dopamine D2 receptors, which allows for precise targeting of these receptors. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for the study of MPO-DPM, including further investigation of its effects on dopamine signaling and synaptic plasticity, as well as its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, research could focus on the development of new compounds based on the structure of MPO-DPM that may have even greater affinity for dopamine D2 receptors and other targets in the brain.
合成方法
The synthesis of MPO-DPM involves a multi-step process that includes the reaction of 2-methylpropylamine with 2-chloroacetyl chloride to form the intermediate 2-methylpropyl-2-chloroacetamide. This intermediate is then reacted with isoquinoline to form the final product, MPO-DPM.
科学研究应用
MPO-DPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward.
属性
IUPAC Name |
[6-(2-methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)9-19-14-4-3-13-8-17(6-5-12(13)7-14)16(18)15-10-20-15/h3-4,7,11,15H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKDRGBQNWLJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(CN(CC2)C(=O)C3CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2725567.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2725574.png)



![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide](/img/structure/B2725579.png)
![5-[3-[2-(Dimethylamino)pyridin-3-yl]oxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2725581.png)




![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2725589.png)